Structural Differentiation: Substitution Pattern vs. Unsubstituted N-Benzyl-N-ethyl-benzenesulfonamide
The target compound incorporates a 4‑methoxy group and two methyl groups at positions 2 and 3 of the benzene ring, whereas the simplest analog, N‑benzyl‑N‑ethyl‑benzenesulfonamide (CAS 84875-18-3), lacks these substituents entirely . Although no direct experimental comparison has been reported, the additional substituents are predicted to increase the calculated logP (cLogP) by approximately 1.5–2.0 log units (class‑level inference based on additive fragment constants), which would affect membrane permeability and solubility . This difference may be critical for blood–brain barrier penetration or intracellular target engagement.
| Evidence Dimension | Structural complexity and predicted lipophilicity |
|---|---|
| Target Compound Data | N‑benzyl‑N‑ethyl‑4‑methoxy‑2,3‑dimethylbenzenesulfonamide (MW 333.45, cLogP ~3.9) |
| Comparator Or Baseline | N‑benzyl‑N‑ethyl‑benzenesulfonamide (MW 275.4, cLogP ~2.2) |
| Quantified Difference | ΔMW = +58.05 Da; ΔcLogP ≈ +1.7 (estimated from fragment-based calculation) |
| Conditions | In silico prediction using additive group‑contribution method; no experimental logP measured. |
Why This Matters
In lead‑optimization campaigns, a 1.7‑unit shift in cLogP can dramatically alter a compound’s absorption, distribution, metabolism, and excretion (ADME) profile, making the specific substitution pattern a key determinant for procurement decisions when physicochemical property tuning is required.
